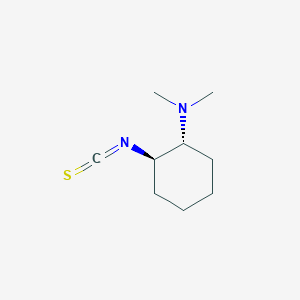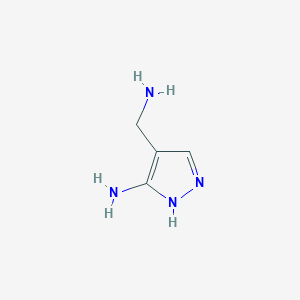![molecular formula C12H14BrNO2 B11759406 [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound that features a brominated benzyl group, a cyclopropyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps. One common method includes:
Cyclopropylation: The addition of a cyclopropyl group to the amino group.
Amino-acetic Acid Formation: The final step involves the formation of the amino-acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The amino-acetic acid moiety may play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[(3-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine.
[(3-Methyl-benzyl)-cyclopropyl-amino]-acetic acid: Contains a methyl group instead of a bromine atom.
[(3-Fluoro-benzyl)-cyclopropyl-amino]-acetic acid: Features a fluorine atom in place of bromine.
Uniqueness
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16) |
InChI Key |
ITHJAGQJBJNTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
amine](/img/structure/B11759356.png)

![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)




![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)

![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
